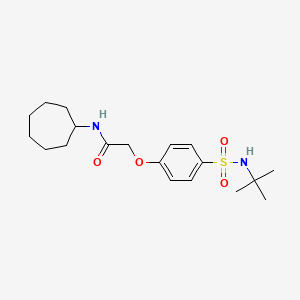
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase inhibitors. It was first synthesized in 2002 by scientists at Bayer Pharmaceuticals. Since then, it has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 works by inhibiting the enzyme cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), which is an important signaling molecule in the body. By inhibiting PDE, this compound 41-2272 increases the levels of cGMP, which leads to vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the lungs, heart, and brain. It has also been shown to have vasodilatory effects, which can help to lower blood pressure and improve blood flow. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which can help to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 in lab experiments is its ability to selectively inhibit PDE. This allows researchers to study the effects of cGMP on various biological processes, without the interference of other signaling molecules. Additionally, this compound 41-2272 has been shown to have low toxicity in animal studies, which makes it a safer alternative to other PDE inhibitors.
However, there are also some limitations to using this compound 41-2272 in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound 41-2272 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272. One area of interest is its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory disorders. Additionally, this compound 41-2272 has been shown to have anti-tumor effects, which could have implications for the treatment of cancer. Further research is needed to fully understand the potential applications of this compound 41-2272 in these and other fields.
Synthesemethoden
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 involves the reaction of 4-aminophenol with tert-butyl chloroformate to form N-tert-butyl-4-aminophenyl carbonate. This intermediate is then reacted with cycloheptylamine to form N-cycloheptyl-N-tert-butyl-4-aminophenyl carbonate. The final step involves the reaction of this intermediate with ethyl chloroacetate to form this compound 41-2272.
Wissenschaftliche Forschungsanwendungen
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 has been extensively studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-tumor effects.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-19(2,3)21-26(23,24)17-12-10-16(11-13-17)25-14-18(22)20-15-8-6-4-5-7-9-15/h10-13,15,21H,4-9,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZKTVAFIHDBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

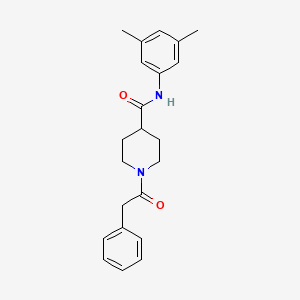


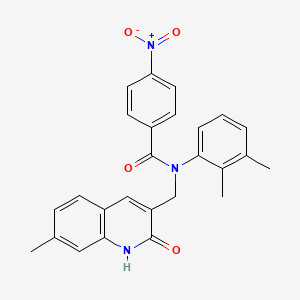

![4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697932.png)


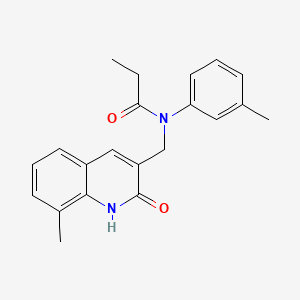
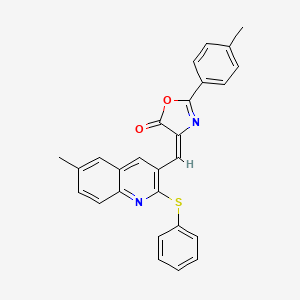
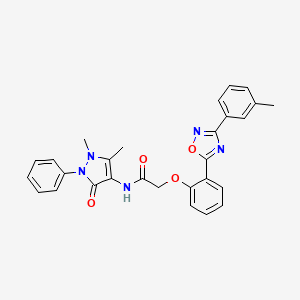

![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)
